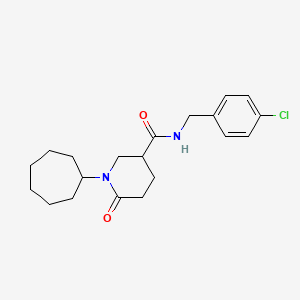
1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol, also known as Ro 15-4513, is a compound that has been studied extensively for its potential use in scientific research. This compound is a selective antagonist of the GABA-A receptor, which is a type of neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and other physiological processes.
Mécanisme D'action
1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol acts as a selective antagonist of the GABA-A receptor. This receptor is a type of neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and other physiological processes. When 1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol binds to the GABA-A receptor, it blocks the action of the neurotransmitter GABA, which normally activates the receptor. This results in a decrease in the activity of the GABA-A receptor, which can have various effects on physiological processes depending on the specific context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol depend on the specific context in which it is used. However, some general effects of this compound include a decrease in the activity of the GABA-A receptor, which can lead to changes in anxiety, sleep, and other physiological processes. Additionally, this compound has been shown to have analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol has several advantages for use in lab experiments. For example, it is a selective antagonist of the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, this compound has been shown to have analgesic effects in animal models, which makes it a useful tool for studying pain pathways. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to obtain in large quantities, and its effects can be context-dependent, which makes it important to carefully control experimental conditions.
Orientations Futures
There are several future directions for research on 1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol. One area of interest is the role of this compound in the regulation of anxiety and other mood disorders. Additionally, researchers are interested in exploring the potential analgesic effects of this compound in more detail, with the goal of developing new pain medications. Finally, there is interest in developing new compounds that are selective antagonists of the GABA-A receptor, with the goal of better understanding the role of this receptor in various physiological processes.
Méthodes De Synthèse
1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol can be synthesized using a variety of methods. One common method involves the reaction of 1-methylimidazole with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol as a white crystalline solid.
Applications De Recherche Scientifique
1,3-benzodioxol-5-yl(1-methyl-1H-imidazol-2-yl)methanol has been studied extensively for its potential use in scientific research. This compound is a selective antagonist of the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. For example, researchers have used this compound to study the role of the GABA-A receptor in the regulation of anxiety, sleep, and other physiological processes.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-5-4-13-12(14)11(15)8-2-3-9-10(6-8)17-7-16-9/h2-6,11,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKNURQWULVXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)
![7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B5029277.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5029289.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)
![rel-(2R,3R)-3-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5029298.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)
![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)



![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)